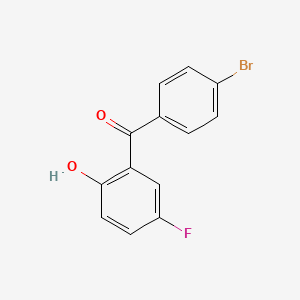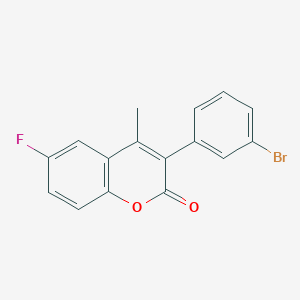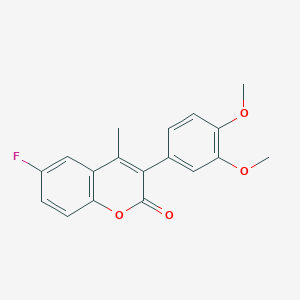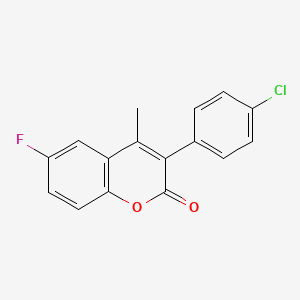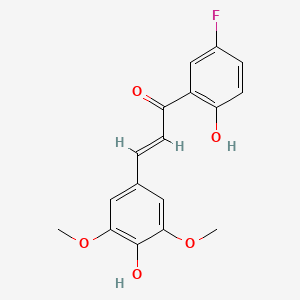![molecular formula C15H15F4N3 B3042258 1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine CAS No. 541539-71-3](/img/structure/B3042258.png)
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Vue d'ensemble
Description
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a chemical compound with the molecular formula C15H15F4N3 and a molecular weight of 313.29 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is characterized by the presence of a quinoline ring substituted with fluorine and trifluoromethyl groups, as well as a homopiperazine moiety.
Méthodes De Préparation
The synthesis of 1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves multiple steps, typically starting with the preparation of the quinoline ring system. The fluorine and trifluoromethyl groups are introduced through specific halogenation and trifluoromethylation reactions. The homopiperazine moiety is then attached via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, as well as in the study of biological pathways and mechanisms .
Mécanisme D'action
The mechanism of action of 1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine can be compared with other quinoline derivatives, such as:
1-[2-(Trifluoromethyl)quinol-4-yl]homopiperazine: Similar in structure but differs in the position of the trifluoromethyl group.
1-[8-Fluoroquinol-4-yl]homopiperazine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3/c16-11-4-1-3-10-12(22-7-2-5-20-6-8-22)9-13(15(17,18)19)21-14(10)11/h1,3-4,9,20H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXOFEATSZXALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=CC=C3F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride](/img/structure/B3042175.png)
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)




